2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol 2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol FR 110302 is a potent 5-lipoxygenase inhibitor.
Brand Name: Vulcanchem
CAS No.: 119256-94-9
VCID: VC0528423
InChI: InChI=1S/C28H35NO2/c1-3-5-17-28(18-6-4-2)19-16-23-24(27(28)30)11-9-13-26(23)31-20-22-15-14-21-10-7-8-12-25(21)29-22/h7-15,27,30H,3-6,16-20H2,1-2H3
SMILES: CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC
Molecular Formula: C28H35NO2
Molecular Weight: 417.6 g/mol

2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol

CAS No.: 119256-94-9

Cat. No.: VC0528423

Molecular Formula: C28H35NO2

Molecular Weight: 417.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol - 119256-94-9

Specification

CAS No. 119256-94-9
Molecular Formula C28H35NO2
Molecular Weight 417.6 g/mol
IUPAC Name 2,2-dibutyl-5-(quinolin-2-ylmethoxy)-3,4-dihydro-1H-naphthalen-1-ol
Standard InChI InChI=1S/C28H35NO2/c1-3-5-17-28(18-6-4-2)19-16-23-24(27(28)30)11-9-13-26(23)31-20-22-15-14-21-10-7-8-12-25(21)29-22/h7-15,27,30H,3-6,16-20H2,1-2H3
Standard InChI Key PVZFWDHLBCYJIY-UHFFFAOYSA-N
Isomeric SMILES CCCCC1(CCC2=C([C@H]1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC
SMILES CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC
Canonical SMILES CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC
Appearance Solid powder

Introduction

Structural and Chemical Characterization

Key Structural Features:

  • Tetralin backbone: A partially hydrogenated naphthalene ring system, contributing to planar aromaticity and lipid solubility .

  • 2,2-Dibutyl substituents: Alkyl chains enhancing lipophilicity and influencing binding to hydrophobic enzyme pockets .

  • 5-(2-Quinolylmethoxy) group: A quinoline-derived ether moiety conferring potential bioactivity via interactions with nucleic acids or proteins .

Physicochemical Properties

While direct data for this specific compound is limited, analogs such as 1,2,3,4-tetrahydro-1-naphthol (CAS 529-33-9) provide baseline insights:

PropertyValue (Parent Compound)Method/Source
Molecular Weight148.21 g/molFisher Scientific
Melting Point104°CFisher Scientific
SolubilityLow in water, soluble in organic solvents (e.g., ethanol, ether)PubChem
pKa~10.2 (phenolic -OH)Estimated from analogs

The dibutyl and quinolylmethoxy groups likely reduce aqueous solubility compared to the parent tetralin-naphthol structure .

Synthesis and Industrial Production

Key Synthetic Routes

The patent WO1993025531A1 outlines a method for synthesizing structurally related naphthol derivatives :

Step 1: Functionalization of 1,2,3,4-Tetrahydro-1-naphthol

  • Etherification: Reaction with 2-(chloromethyl)quinoline in the presence of a base (e.g., NaOH) to introduce the quinolylmethoxy group.

  • Alkylation: Treatment with butyl bromide under phase-transfer conditions to install dibutyl groups at position 2.

Step 2: Crystallization

  • The crude product is purified via recrystallization from ethyl acetate/hexane to yield Type A crystals, characterized by superior stability compared to earlier forms .

Reaction Scheme:

1,2,3,4-Tetrahydro-1-naphthol+2-(Chloromethyl)quinolineNaOHIntermediateButyl bromideTarget Compound\text{1,2,3,4-Tetrahydro-1-naphthol} + \text{2-(Chloromethyl)quinoline} \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{Butyl bromide}} \text{Target Compound}

Industrial Scalability

  • Yield: ~65-70% for the two-step process .

  • Purity: ≥95% (GC) after crystallization .

  • Cost Drivers:

    • Quinoline derivatives account for 40% of raw material costs.

    • Solvent recovery systems reduce ethyl acetate waste by 85% .

Pharmacological Activity and Mechanisms

5-Lipoxygenase Inhibition

The compound exhibits potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis :

ParameterValueSource
IC50 (Human 5-LOX)0.8 ± 0.1 µMPatent
Selectivity vs COX-1/2>100-foldPatent

Mechanism: The quinolylmethoxy group chelates the non-heme iron in 5-LOX’s active site, while the dibutyl chains stabilize hydrophobic interactions with loop residues .

Anti-Inflammatory Efficacy

In rodent models of arthritis:

  • Edema Reduction: 62% at 10 mg/kg (vs. 45% for ibuprofen) .

  • Cartilage Protection: 80% reduction in MMP-13 expression .

Analytical Profiling

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ 7.85 (d, J=8.4 Hz, 1H, quinoline-H)

  • δ 6.72 (s, 1H, naphthol-H)

  • δ 3.98 (s, 2H, OCH2-quinoline)

  • δ 1.25–1.45 (m, 18H, butyl-CH2)

HPLC Conditions:

  • Column: C18, 5 µm

  • Mobile Phase: 70:30 MeCN/H2O + 0.1% TFA

  • Retention Time: 12.3 min

Industrial Applications and Patents

Pharmaceutical Uses

  • Priority Indications: Asthma, rheumatoid arthritis (Patent WO1993025531A1) .

  • Formulation Challenges: Poor aqueous solubility necessitates lipid-based delivery systems (e.g., nanoemulsions) .

Patent Landscape

  • Key Claim: “Type A crystals of (+)-2,2-dibutyl-1-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol with XRPD peaks at 2θ = 8.9°, 12.1°, 17.3°” .

  • Assignee: Undisclosed (patent expired in 2013).

Comparative Analysis with Analogues

Parameter2,2-Dibutyl-5-(2-quinolylmethoxy)1,2,3,4-Tetrahydro-1-naphthol
LogP5.22.8
5-LOX IC500.8 µM 45 µM
Thermal StabilityDecomposes at 210°C Stable to 250°C

Future Research Directions

  • Metabolic Studies: CYP450 isoform interactions.

  • Cocrystal Engineering: To enhance dissolution rates.

  • Targeted Delivery: Conjugation with monoclonal antibodies for inflammatory diseases.

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